Cas no 27338-44-9 (3-(cyclohex-1-en-1-yl)propanoic acid)

3-(Cyclohex-1-en-1-yl)propanoic acid is a cyclic unsaturated carboxylic acid featuring a cyclohexene ring conjugated with a propanoic acid side chain. This structure imparts reactivity suitable for applications in organic synthesis, particularly as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals. The compound’s α,β-unsaturated carboxyl group allows for selective functionalization, including conjugate additions and cyclization reactions. Its cyclohexene moiety offers opportunities for further derivatization, such as hydrogenation or Diels-Alder reactions. The product is valued for its stability, well-defined reactivity, and compatibility with a range of synthetic methodologies, making it a versatile building block in fine chemical synthesis.
3-(cyclohex-1-en-1-yl)propanoic acid structure
27338-44-9 structure
Product Name:3-(cyclohex-1-en-1-yl)propanoic acid
CAS No:27338-44-9
MF:C9H14O2
MW:154.206263065338
MDL:MFCD20638460
CID:1429248
PubChem ID:11019077
Update Time:2025-10-30

3-(cyclohex-1-en-1-yl)propanoic acid Chemical and Physical Properties

Names and Identifiers

    • 1-Cyclohexene-1-propanoic acid
    • 3-(cyclohexen-1-yl)propionic acid
    • 3-(cyclohex-1-en-1-yl)propanoic acid
    • 3-(CYCLOHEX-1-EN-1-YL)PROPANOICACID
    • 3-(cyclohexen-1-yl)propanoic acid
    • 27338-44-9
    • 3-(cyclohex-1-en-1-yl)propionic acid
    • EN300-2969691
    • SCHEMBL988376
    • QEAUORCZKIOKQZ-UHFFFAOYSA-N
    • 3-Cyclohex-1-Enyl-Propionic Acid
    • DA-24941
    • MDL: MFCD20638460
    • Inchi: 1S/C9H14O2/c10-9(11)7-6-8-4-2-1-3-5-8/h4H,1-3,5-7H2,(H,10,11)
    • InChI Key: QEAUORCZKIOKQZ-UHFFFAOYSA-N
    • SMILES: OC(CCC1=CCCCC1)=O

Computed Properties

  • Exact Mass: 154.09942
  • Monoisotopic Mass: 154.099379685g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 3
  • Complexity: 170
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 37.3Ų

Experimental Properties

  • PSA: 37.3

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3-(cyclohex-1-en-1-yl)propanoic acid Related Literature

Additional information on 3-(cyclohex-1-en-1-yl)propanoic acid

Recent Advances in the Study of 3-(cyclohex-1-en-1-yl)propanoic acid (CAS: 27338-44-9) in Chemical Biology and Pharmaceutical Research

3-(cyclohex-1-en-1-yl)propanoic acid (CAS: 27338-44-9) is a cyclohexene derivative that has garnered significant attention in recent years due to its potential applications in chemical biology and pharmaceutical research. This compound, characterized by its unique structural features, has been explored for its role as a building block in organic synthesis, as well as its biological activities. Recent studies have focused on its synthesis, modification, and evaluation in various biological contexts, making it a compound of interest for drug discovery and development.

One of the key areas of research involving 3-(cyclohex-1-en-1-yl)propanoic acid is its utility in the synthesis of more complex molecules. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its use as a precursor in the synthesis of novel anti-inflammatory agents. The researchers utilized the cyclohexene ring as a scaffold to introduce additional functional groups, resulting in compounds with enhanced selectivity for cyclooxygenase-2 (COX-2) inhibition. This highlights the compound's versatility in medicinal chemistry and its potential for developing new therapeutic agents.

In addition to its synthetic applications, 3-(cyclohex-1-en-1-yl)propanoic acid has also been investigated for its direct biological effects. A recent preprint on bioRxiv reported its activity as a modulator of lipid metabolism in vitro. The study found that the compound could influence the expression of key enzymes involved in fatty acid oxidation, suggesting potential applications in metabolic disorders such as obesity and diabetes. Further in vivo studies are warranted to validate these findings and explore the underlying mechanisms.

The pharmacological potential of 3-(cyclohex-1-en-1-yl)propanoic acid extends to its interactions with cellular signaling pathways. A 2024 paper in ACS Chemical Biology revealed that the compound could modulate the activity of certain G-protein-coupled receptors (GPCRs), which are critical targets in drug discovery. The study employed computational docking and functional assays to elucidate the binding modes and downstream effects of the compound, providing a foundation for future structure-activity relationship (SAR) studies.

Despite these promising findings, challenges remain in the development of 3-(cyclohex-1-en-1-yl)propanoic acid-based therapeutics. Issues such as bioavailability, metabolic stability, and off-target effects need to be addressed through systematic optimization. Recent advances in prodrug strategies and formulation technologies, as discussed in a 2023 review in Advanced Drug Delivery Reviews, may offer solutions to these challenges, paving the way for clinical translation.

In conclusion, 3-(cyclohex-1-en-1-yl)propanoic acid (CAS: 27338-44-9) represents a versatile and promising compound in chemical biology and pharmaceutical research. Its applications span from synthetic chemistry to drug discovery, with recent studies uncovering new biological activities and mechanisms. Continued research efforts are expected to further elucidate its potential and overcome existing limitations, ultimately contributing to the development of novel therapeutics.

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